3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene
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Overview
Description
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene is a heterocyclic compound that features a thiophene ring system with bromine and methoxy substituents. Thiophene derivatives are known for their unique electronic properties and are widely used in various fields, including organic electronics and medicinal chemistry .
Preparation Methods
The synthesis of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene typically involves the bromination of a precursor thiophene compound. One common method is the bromination of 2,5-bis(5-methoxythiophen-2-yl)thiophene using N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination.
Chemical Reactions Analysis
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex thiophene derivatives.
Scientific Research Applications
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential as therapeutic agents due to their biological activities, such as anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene largely depends on its application. In organic electronics, its electronic properties are utilized to facilitate charge transport and improve device performance . In medicinal chemistry, the compound’s biological activity is attributed to its interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene can be compared with other thiophene derivatives, such as:
2,5-bis(5-bromo-3-hexylthiophen-2-yl)thieno[3,2-b]thiophene: This compound has similar electronic properties but different substituents, which can affect its solubility and reactivity.
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: This derivative is used in photoluminescence applications and has distinct optical properties compared to this compound.
Properties
Molecular Formula |
C14H11BrO2S3 |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-bromo-2,5-bis(5-methoxythiophen-2-yl)thiophene |
InChI |
InChI=1S/C14H11BrO2S3/c1-16-12-5-3-9(18-12)11-7-8(15)14(20-11)10-4-6-13(17-2)19-10/h3-7H,1-2H3 |
InChI Key |
IWHDGRXDMVCJSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)C2=CC(=C(S2)C3=CC=C(S3)OC)Br |
Origin of Product |
United States |
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